22-Azacholesterol

説明

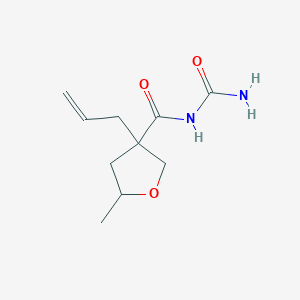

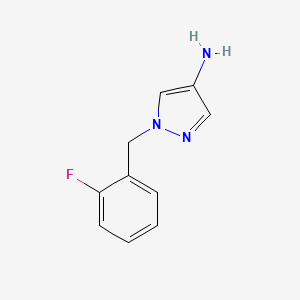

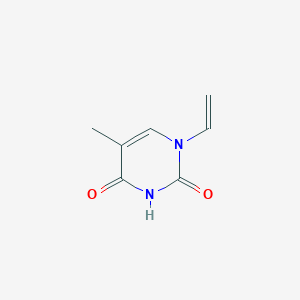

22-Azacholesterol is a synthetic cholesterol-like molecule that has recently been studied for its potential use in laboratory experiments and drug development. It is a cholesterol-like molecule that is composed of two saturated fatty acid chains linked to a sterol nucleus. 22-Azacholesterol has been used as a tool in the study of cholesterol metabolism and its effects on cellular physiology. It has also been studied for its potential use in drug development and laboratory experiments.

科学的研究の応用

Inhibition of Cholesterol Side-Chain Cleavage 22-Azacholesterol has been investigated for its role in inhibiting cholesterol side-chain cleavage. Notably, studies have shown that this compound does not result in a build-up of intermediates postulated in the cleavage reaction of cholesterol, such as hydroxylated derivatives. This suggests that 22-Azacholesterol's inhibitory action is based on its steroid structure rather than its amine character. This has implications for understanding the binding interactions within the cytochrome P-450 enzyme system in adrenal mitochondria (El Masry et al., 1971).

Cholesterol Synthesis Inhibition The compound has been studied for its ability to inhibit cholesterol synthesis. It was found that certain 22-Azacholesterol analogues with specific side chains could significantly inhibit the conversion of cholesterol to pregnenolone. This indicates the compound's potential in modulating cholesterol biosynthesis, highlighting its role in fundamental biochemical pathways (Delaney & Lu, 1981).

Impact on Sterol Biosynthesis Studies on A or B ring modified 22-azacholesterol analogues have provided insights into structural requirements for the inhibition of cholesterol side-chain cleavage reactions. This research is crucial for understanding the interactions and effects of azacholesterols on sterol biosynthesis, an essential process in many organisms (Lu, Delaney, & Counsell, 1981).

Inhibition in Yeast Sterol Biosynthesis 22-Azacholesterol has been studied in the context of yeast sterol biosynthesis. For instance, 23-azacholesterol, a related compound, was found to inhibit certain enzymes in Saccharomyces cerevisiae, affecting the production of ergosterol, a key component in yeast cell membranes. These findings are crucial for understanding and potentially manipulating sterol biosynthesis in yeasts (Pierce et al., 1978).

Inhibitory Effects on Cholesterol 7 Alpha-Hydroxylase Azacholesterol has been shown to specifically inhibit cholesterol 7 alpha-hydroxylase, impacting cholesterol metabolism and bile acid synthesis in rat hepatocytes. This demonstrates the potential of azacholesterol in influencing key metabolic processes in mammalian systems (Sampson et al., 1988).

Applications in Fungal Studies The effects of azasteroids, including 25-azacholesterol, on fungal growth and sterol biosynthesis have been studied. Such compounds have shown potential in inhibiting key steps in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. This suggests potential applications in antifungal research (Onyewu et al., 2003).

特性

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(1S)-1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO/c1-17(2)12-15-27-18(3)22-8-9-23-21-7-6-19-16-20(28)10-13-25(19,4)24(21)11-14-26(22,23)5/h6,17-18,20-24,27-28H,7-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLDERUMTJBTMY-MJHCCXMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)NCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959948 | |

| Record name | 20-[(3-Methylbutyl)amino]pregn-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3915-24-0 | |

| Record name | 22-Azacholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003915240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-[(3-Methylbutyl)amino]pregn-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[cyano-[3-(3-hydroxypropylamino)-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1229021.png)

![4-[4-Diethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolyl]morpholine](/img/structure/B1229022.png)

![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B1229023.png)

![5-Ethoxy-2-[(prop-2-enylamino)methylidene]-1-benzothiophen-3-one](/img/structure/B1229029.png)

![2-[[(3,5-Dimethylphenyl)-oxomethyl]amino]acetic acid [2-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-oxoethyl] ester](/img/structure/B1229031.png)